molecular formula C20H13F3N4O B11104976 6-Amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11104976
M. Wt: 382.3 g/mol
InChI Key: KAUHLTXNWKWTTC-UHFFFAOYSA-N
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Description

6-Amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry, medicinal chemistry, and agrochemistry. This compound is known for its unique structural features, which include a trifluoromethyl group and a pyranopyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide can be achieved through a catalyst-free, three-component reaction in aqueous media. The reaction involves the condensation of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one. This method offers several advantages, including mild reaction conditions, high yields, and an environmentally benign procedure .

Industrial Production Methods

The use of water as a solvent and the avoidance of catalysts make this method attractive for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Aryl Aldehydes: Used in the initial synthesis.

    Malononitrile: Acts as a key reactant in the formation of the pyranopyrazole core.

    1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one: Another essential reactant in the synthesis.

Major Products Formed

The major products formed from the reactions of this compound include various substituted pyranopyrazoles, which exhibit a range of biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s membrane permeability and stability against metabolic oxidation, allowing it to effectively bind to biological targets. The pyranopyrazole core is crucial for its biological activities, enabling interactions with enzymes and receptors involved in antimicrobial and anti-inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide stands out due to its unique combination of a trifluoromethyl group and a pyranopyrazole core. This structural arrangement imparts distinct biological activities and makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C20H13F3N4O

Molecular Weight

382.3 g/mol

IUPAC Name

6-amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H13F3N4O/c21-20(22,23)13-8-6-11(7-9-13)15-14(10-24)18(25)28-19-16(15)17(26-27-19)12-4-2-1-3-5-12/h1-9,15H,25H2,(H,26,27)

InChI Key

KAUHLTXNWKWTTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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